molecular formula C26H36N2O4 B12723759 Benzamide, N,N'-1,12-dodecanediylbis(2-hydroxy- CAS No. 129944-88-3

Benzamide, N,N'-1,12-dodecanediylbis(2-hydroxy-

Cat. No.: B12723759
CAS No.: 129944-88-3
M. Wt: 440.6 g/mol
InChI Key: VLPUEXPCAHSTEB-UHFFFAOYSA-N
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Description

Benzamide, N,N’-1,12-dodecanediylbis(2-hydroxy-) is a complex organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in various fields, including medicine, biology, and industry. This particular compound is characterized by its unique structure, which includes a dodecanediyl (12-carbon) chain and two hydroxy groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N,N’-1,12-dodecanediylbis(2-hydroxy-) typically involves the condensation of benzoic acid derivatives with amine compounds. One common method involves the reaction of 2-hydroxybenzoic acid with 1,12-dodecanediamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of Benzamide, N,N’-1,12-dodecanediylbis(2-hydroxy-) may involve large-scale synthesis using automated reactors. The process typically includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N,N’-1,12-dodecanediylbis(2-hydroxy-) undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Benzamide, N,N’-1,12-dodecanediylbis(2-hydroxy-) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzamide, N,N’-1,12-dodecanediylbis(2-hydroxy-) involves its interaction with specific molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The amide groups can interact with enzymes and receptors, modulating their function. The compound’s unique structure allows it to participate in various biochemical processes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N,N’-1,12-dodecanediylbisbutanamide: Another dodecanediyl-based amide with different substituents.

    2-hydroxybenzamide: A benzamide derivative with a single hydroxy group.

Uniqueness

Benzamide, N,N’-1,12-dodecanediylbis(2-hydroxy-) is unique due to its combination of a long dodecanediyl chain and two hydroxy groups, which provide distinct chemical and biological properties. This structure allows for versatile applications and interactions that are not observed in simpler benzamide derivatives.

Properties

CAS No.

129944-88-3

Molecular Formula

C26H36N2O4

Molecular Weight

440.6 g/mol

IUPAC Name

2-hydroxy-N-[12-[(2-hydroxybenzoyl)amino]dodecyl]benzamide

InChI

InChI=1S/C26H36N2O4/c29-23-17-11-9-15-21(23)25(31)27-19-13-7-5-3-1-2-4-6-8-14-20-28-26(32)22-16-10-12-18-24(22)30/h9-12,15-18,29-30H,1-8,13-14,19-20H2,(H,27,31)(H,28,32)

InChI Key

VLPUEXPCAHSTEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCCCCCCCCNC(=O)C2=CC=CC=C2O)O

Origin of Product

United States

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